molecular formula C16H11FN2O3 B1328949 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde CAS No. 1119452-65-1

4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

Cat. No.: B1328949
CAS No.: 1119452-65-1
M. Wt: 298.27 g/mol
InChI Key: NPONSHQFMXUIGI-UHFFFAOYSA-N
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Description

4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is a chemical compound with the molecular formula C16H11FN2O3 and a molecular weight of 298.27 g/mol . This compound features a benzaldehyde group substituted with a fluoro group and a 1,2,4-oxadiazole ring, which is further substituted with a phenoxymethyl group. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with a phenoxymethyl halide in the presence of a base.

    Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group, which can be achieved using a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzoic acid.

    Reduction: 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro group and the oxadiazole ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
  • 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
  • 2-(6-Fluorobenzo[d]oxazol-2-yl)ethan-1-amine hydrochloride

Uniqueness

4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is unique due to the combination of its fluoro group, phenoxymethyl group, and 1,2,4-oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for various research applications.

Properties

IUPAC Name

4-fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-14-7-6-11(9-20)8-13(14)16-18-15(22-19-16)10-21-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPONSHQFMXUIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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